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molecular formula C12H11FO3 B8398015 3-(2-Fluoro-4-hydroxy-phenyl)hex-4-ynoic acid

3-(2-Fluoro-4-hydroxy-phenyl)hex-4-ynoic acid

Cat. No. B8398015
M. Wt: 222.21 g/mol
InChI Key: XALDKHBGQCHBAF-UHFFFAOYSA-N
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Patent
US08383642B2

Procedure details

3-(2-Fluoro-4-methoxy-phenyl)hex-4-ynoic acid (0.250 g, 1.12 mmol) is dissolved in DCM (5 mL) and boron tribromide (0.5 mL, 3.7 mmol) is added at −10° C. The mixture is stirred at ambient temperature for 1 hour. The solution is concentrated under reduced pressure, diluted with water, and extracted with EtOAc, dried with a drying agent, and concentrated under reduced pressure to give the title compound as a pale brown liquid (0.180 g, 76%). ESI/MS m/z 212 (M−H)−.
Name
3-(2-Fluoro-4-methoxy-phenyl)hex-4-ynoic acid
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([O:8]C)[CH:5]=[CH:4][C:3]=1[CH:10]([C:15]#[C:16][CH3:17])[CH2:11][C:12]([OH:14])=[O:13].B(Br)(Br)Br>C(Cl)Cl>[F:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[CH:4][C:3]=1[CH:10]([C:15]#[C:16][CH3:17])[CH2:11][C:12]([OH:14])=[O:13]

Inputs

Step One
Name
3-(2-Fluoro-4-methoxy-phenyl)hex-4-ynoic acid
Quantity
0.25 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)OC)C(CC(=O)O)C#CC
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
dried with a drying agent
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C=CC(=C1)O)C(CC(=O)O)C#CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.18 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 72.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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